

Chemical Profile and Synthesis of 2-Chloropentan-3-one

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Compound Focus: 2-Chloropentan-3-one

CAS No.: 17042-21-6

Cat. No.: S784957

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2-Chloropentan-3-one is an α -chlorinated ketone that serves as a versatile building block in organic synthesis. Its molecular structure makes it a suitable precursor for generating oxyallyl cations, which are crucial intermediates in cycloaddition chemistry [1].

Chemical and Physical Properties

The table below summarizes the key identifiers and properties of **2-Chloropentan-3-one** [2] [3] [4].

Property	Value / Description
CAS Number	17042-21-6 [2] [3] [4]
Molecular Formula	C ₅ H ₉ ClO [2] [3]
Molecular Weight	120.58 g/mol [2] [4]
Structure	CCC(=O)C(C)Cl [3]
Density	1.0343 g/cm ³ [4]
Boiling Point	133-137 °C at 15 Torr [4]

Property	Value / Description
Flash Point	Not specified in search results
Log P	1.59280 [2]

Synthetic Protocol: Preparation of 2-Chloropentan-3-one

This protocol, adapted from *Organic Syntheses*, describes the chlorination of pentan-3-one using sulfuryl chloride to produce the title compound in high yield [1].

- **Reaction:** Pentan-3-one → **2-Chloropentan-3-one**
- **Primary Reagents:** Pentan-3-one, Sulfuryl chloride (SO₂Cl₂), Carbon tetrachloride (CCl₄) [1].
- **Key Equipment:** 500-mL two-necked round-bottomed flask, oil bath, magnetic stirrer, pressure-equalizing addition funnel, reflux condenser [1].

Procedure:

- **Setup:** Charge a 500-mL flask with 85 mL (0.80 mol) of pentan-3-one and 200 mL of carbon tetrachloride. Equip the flask with an addition funnel and a reflux condenser fitted with a calcium chloride drying tube [1].
- **Reaction:** Heat the mixture to 45°C in an oil bath. Add 71 mL (0.88 mol) of sulfuryl chloride dropwise via the addition funnel over 2 hours. Continue stirring the mixture at 45°C for an additional 3 hours [1].
- **Work-up:** Remove the carbon tetrachloride solvent by simple distillation at approximately 85°C [1].
- **Purification:** Purify the residue by distillation under reduced pressure using a Vigreux column. Collect the main fraction of **2-Chloropentan-3-one** boiling at **80-102°C at 62 mmHg**. The typical yield is **77.0 g (80%)** [1].
- **Storage:** The product must be stored in a refrigerator [1].

Technical Notes:

- The product is obtained as a pale yellow liquid [1].
- The distillation may co-elute with approximately 5% of **2,4-dichloropentan-3-one** as a byproduct. Trace amounts of this dichloro compound do not typically interfere with subsequent [4+3] cycloaddition reactions [1].
- The reaction progress can be monitored by NMR spectroscopy [1].

Application Note: [4+3] Cycloaddition in Bicyclic Synthesis

The primary application of **2-Chloropentan-3-one** is its use as an oxyallyl cation precursor in [4+3] cycloaddition reactions with dienes such as furan to synthesize 8-oxabicyclo[3.2.1]oct-6-en-3-one scaffolds [1]. These structures are valuable intermediates in the synthesis of various natural products [1].

Experimental Protocol: Synthesis of 2,4-endo,endo-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one

- **Reaction:** **2-Chloropentan-3-one** + Furan → Bicyclic Cycloadduct
- **Primary Reagents:** **2-Chloropentan-3-one**, Furan, Triethylamine, Water, Dichloromethane [1].
- **Key Equipment:** Round-bottomed flask, magnetic stirrer, addition funnel, separatory funnel [1].

Procedure:

- **Setup:** Charge a 500-mL flask with 15.0 g (0.12 mol) of **2-Chloropentan-3-one**, 36.1 mL (0.50 mol) of furan, and 125 mL of distilled water [1].
- **Reaction:** With vigorous stirring at room temperature, add 18.05 mL (0.13 mol) of triethylamine dropwise via an addition funnel over 30 minutes. The mixture will become a pale orange, biphasic solution. Continue stirring for 12 hours [1].
- **Work-up:** Quench the reaction by adding 50 mL of saturated ammonium chloride solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (3 × 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate [1].
- **Recycling:** Concentrate the crude mixture. Based on NMR analysis, resubject the material containing unreacted monochloro ketone to the same reaction conditions (additional furan and 1.05 equivalents of triethylamine) for another 5 hours [1].
- **Purification:** After a second work-up, cool the concentrated product to -20°C overnight. Collect the pale yellow crystals that form. Further material can be obtained from the mother liquors by flash column chromatography on silica gel (eluting with hexane/ethyl acetate from 90% to 70%) [1].
- **Yield:** The total isolated yield of the pure cycloadduct is **8.35 g (45%)** [1].

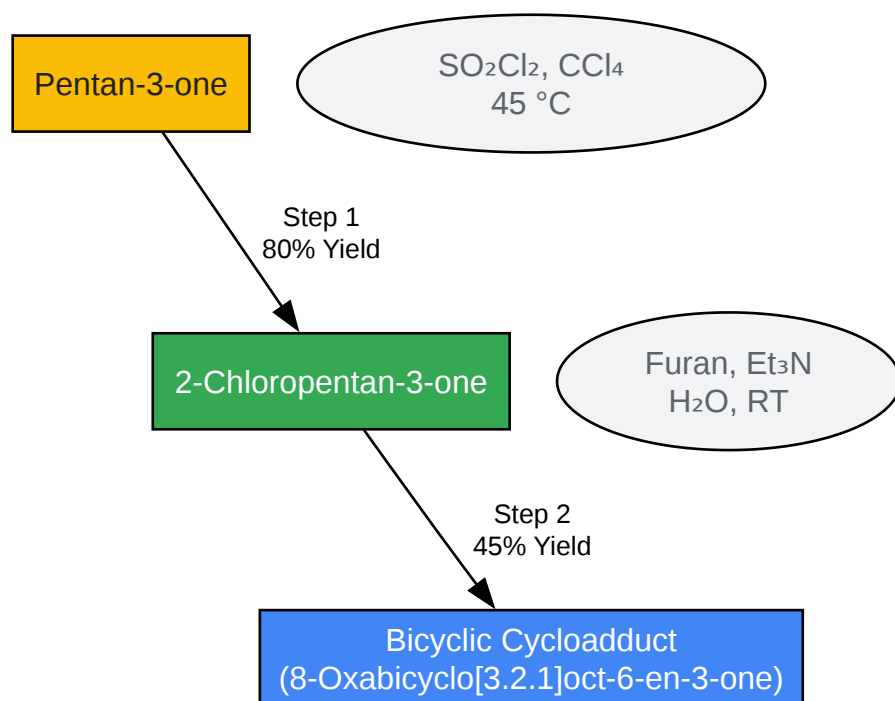
Technical Notes:

- The reaction is conducted in water, making it a more practical and environmentally friendly method compared to those requiring anhydrous solvents and sophisticated promoters [1].

- The exo-exo isomer may be formed as a minor byproduct but can be difficult to isolate in pure form [1].

Reaction Workflow Visualization

The diagram below illustrates the two-step synthetic pathway from pentan-3-one to the final bicyclic cycloadduct.



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Handling and Safety Considerations

- **2-Chloropentan-3-one** is a halogenated ketone and should be handled with care. It is recommended to use standard personal protective equipment (PPE) and conduct all procedures in a well-ventilated fume hood [1].
- The compound should be stored refrigerated to maintain stability [1].
- The synthesis of **2-Chloropentan-3-one** uses **carbon tetrachloride**, a known hazardous substance. Appropriate waste disposal procedures in accordance with local regulations must be followed [1].

Conclusion

2-Chloropentan-3-one is a highly useful synthetic intermediate, particularly for the construction of seven-membered rings via [4+3] cycloadditions. The protocols outlined provide a reliable, high-yielding synthesis and a key application in water, offering a practical and efficient route to valuable oxabicyclic structures for drug discovery and natural product synthesis.

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